N-(5-chloropyridin-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide
Overview
Description
N-(5-chloropyridin-2-yl)-3,3-dimethyl-2-methylidenebicyclo[221]heptane-1-carboxamide is a complex organic compound with a unique structure that combines a chloropyridine moiety with a bicyclic heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps:
Formation of the Chloropyridine Moiety: The starting material, 5-chloropyridine, is synthesized through chlorination of pyridine using reagents such as phosphorus pentachloride or thionyl chloride.
Bicyclic Heptane Framework Construction: The bicyclic heptane structure is formed through a Diels-Alder reaction between a suitable diene and a dienophile.
Amide Bond Formation: The final step involves coupling the chloropyridine moiety with the bicyclic heptane framework using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated sites.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(5-bromopyridin-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide: Similar structure with a bromine atom instead of chlorine.
N-(5-fluoropyridin-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
N-(5-chloropyridin-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications where chlorine’s properties are advantageous.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-10-15(2,3)11-6-7-16(10,8-11)14(20)19-13-5-4-12(17)9-18-13/h4-5,9,11H,1,6-8H2,2-3H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHJHTSFTIEPIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C(=O)NC3=NC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.